molecular formula C29H28N2O5 B1450356 Fmoc-L-Phe-L-Pro-OH CAS No. 138372-76-6

Fmoc-L-Phe-L-Pro-OH

Cat. No. B1450356
CAS RN: 138372-76-6
M. Wt: 484.5 g/mol
InChI Key: ZLLJYCCFIFHMLH-UIOOFZCWSA-N
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Description

Chemical Reactions Analysis

  • Deprotection : The Fmoc group is selectively removed using piperidine in DMF . This step exposes the amino group for further coupling reactions.

Physical And Chemical Properties Analysis

  • Melting Point : Fmoc-L-Phe-L-Pro-OH melts at approximately 180-187°C .
  • Optical Activity : [α]20/D = −37° , c = 1 in DMF .

Scientific Research Applications

  • Hydrogel Formation and Characterization

    • Fmoc-Phe-OH, a variant of Fmoc-L-Phe-L-Pro-OH, forms stable, transparent hydrogels, efficiently utilized to prepare and stabilize fluorescent silver nanoclusters, showcasing potential in material science and nanotechnology (Roy & Banerjee, 2011).
  • Influence on Self-Assembly and Hydrogelation

    • The impact of C-terminal modification on fluorinated Fmoc-Phe derivatives, including pentafluorophenylalanine (F(5)-Phe), influences self-assembly and hydrogelation, indicating potential applications in drug delivery and tissue engineering (Ryan et al., 2011).
  • Nanomaterials and Hybrid Hydrogels

    • Fmoc-Phe-OH-based hydrogels can incorporate functionalized single-walled carbon nanotubes, enhancing thermal stability and elasticity, relevant in materials science and electronics (Roy & Banerjee, 2012).
  • Peptidic Hydrogels for Biomedical Applications

    • Fmoc-tripeptides, including Fmoc-Phe derivatives, demonstrate self-assembly into supramolecular aggregates, suggesting applications in regenerative medicine and drug delivery (Chronopoulou et al., 2010).
  • Antibacterial Composite Materials

    • Fmoc-decorated nanoassemblies, including Fmoc-pentafluoro-L-phenylalanine-OH, exhibit antibacterial properties and can be integrated into resin-based composites for biomedical materials (Schnaider et al., 2019).
  • Nanotube Formation and Hydrogelation

    • Cation-modified Fmoc-Phe derivatives, related to this compound, can form hydrogel networks and unique nanotube structures, applicable in nanotechnology and bioscience (Rajbhandary et al., 2017).
  • Electroaddressing of Self-assembling Conjugates

    • Fmoc-Phe derivatives can be electroaddressed for potential applications in molecular electronics and biosensing (Liu et al., 2011).
  • Influence on Hydrogel Formation

    • The effect of l-DOPA hydroxyl groups on the formation of Fmoc-l-Phe-d-Oxd-OH hydrogels indicates applications in materials science and drug delivery systems (Zanna et al., 2017).
  • Electroaddressing Agarose Hydrogels

    • Fmoc-Phe is used for electroaddressing agarose in hydrogel matrices, relevant for bioactive matrix applications (Liu et al., 2011).
  • Use in Semisynthetic Insulin Analogs

    • Fmoc-Lys(Pac)-OH, related to this compound, is used in the synthesis of novel semisynthetic insulin analogs, highlighting its potential in pharmaceuticals (Žáková et al., 2007).
  • Sustained Drug Release

    • Fluorinated diphenylalanine analogues, including Fmoc-(4F)-Phe-Phe-OH, demonstrate potential for sustained drug release, applicable in drug delivery (Tiwari et al., 2020).
  • Halogenation Influence on Self-Assembly

    • Halogenation of Fmoc-Phe derivatives influences self-assembly and hydrogelation, important in the design of functional biomaterials (Ryan et al., 2010).
  • Synthesis of Highly N-Alkylated Cyclic Hexapeptide

    • Fmoc amino acid chlorides, including Fmoc-L-Phe derivatives, are used in the solid-phase synthesis of peptides, important in medicinal chemistry (Perlow et al., 1992).
  • Directing Cell Behavior

    • Self-assembling Fmoc-Phe derivatives influence cell behavior, crucial for 3D cell culture and tissue engineering (Jayawarna et al., 2008).
  • Rapid Synthesis of Peptides

    • Fmoc-Cl, related to this compound, is used in the rapid synthesis of peptides, such as β-Casomorphin, relevant in peptide synthesis (Babu & Tantry, 2004).
  • Trapping of Dyes in Hydrogels

    • Fmoc-l-Phe-d-Oxd-OH-based hydrogels can trap dyes like methylene blue and eosin Y, indicating potential in environmental and analytical applications (Milli et al., 2016).
  • Flavin-containing Monooxygenase Reactions

    • FMOs can oxidize peptides containing Fmoc-L-Phe, relevant in the study of metabolic pathways and drug metabolism (Elfarra & Krause, 2005).
  • Supramolecular Gels in Biomedicine

    • FMOC-functionalized amino acids, including FMOC-Lys(FMOC)-OH, are used in supramolecular gels with antimicrobial properties, important in the biomedical field (Croitoriu et al., 2021).
  • Versatile Low-Molecular-Weight Gelator

    • L-Phe-D-Oxd unit, a structural analog of this compound, serves as a versatile scaffold for organo- and hydrogelators, applicable in drug release and tissue engineering (Milli et al., 2014).

Future Directions

  • Hydrogel Formation : Investigating its self-assembly and hydrogel properties .

Mechanism of Action

Target of Action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline, also known as Fmoc-L-Phe-L-Pro-OH, is primarily used as a protecting group for amines in peptide synthesis . It protects the amino acid residues and can be deprotected when needed .

Mode of Action

The Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline plays a significant role in the biochemical pathways of peptide synthesis . It is used to protect the amino group during the formation of peptides, preventing undesired side reactions during peptide bond formation .

Result of Action

The result of the action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it prevents undesired side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is influenced by the environmental conditions of the peptide synthesis process. The stability of the Fmoc group is sensitive to pH, being stable under acidic conditions but labile under basic conditions . Therefore, the pH of the environment is a critical factor influencing the compound’s action and efficacy .

properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLJYCCFIFHMLH-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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